methyl 4-methyl-1H-pyrrole-2-carboxylate
Overview
Description
“Methyl 4-methyl-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C7H9NO2 . It is also known by other names such as “4-Methyl-1H-pyrrole-2-carboxylate de méthyle” in French and “Methyl-4-methyl-1H-pyrrol-2-carboxylat” in German .
Synthesis Analysis
The synthesis of pyrrole derivatives, including “methyl 4-methyl-1H-pyrrole-2-carboxylate”, often involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the metal-catalyzed conversion of primary diols and amines , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines .Molecular Structure Analysis
The molecular structure of “methyl 4-methyl-1H-pyrrole-2-carboxylate” consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, substituted at the 2-position with a carboxylate group and at the 4-position with a methyl group .Physical And Chemical Properties Analysis
“Methyl 4-methyl-1H-pyrrole-2-carboxylate” has a density of 1.1±0.1 g/cm3, a boiling point of 250.2±20.0 °C at 760 mmHg, and a flash point of 105.1±21.8 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .Scientific Research Applications
Organic Synthesis
“Methyl 4-methyl-1H-pyrrole-2-carboxylate” is used in organic synthesis. Pyrrole derivatives are fundamental building blocks for many biologically active molecules .
Drug Discovery
Pyrrole derivatives, including “methyl 4-methyl-1H-pyrrole-2-carboxylate”, have a wide range of pharmacological actions with high therapeutic value . They are versatile, selective, and biocompatible, making them valuable tools for drug design and development .
Material Science
Pyrrole derivatives are also used in material science . Their unique properties make them valuable for various applications.
Catalysis
Pyrrole derivatives are used in catalysis . They can be involved in modern synthetic pathways that include metals, nanomaterials, and complex heterogeneous catalysed methods .
Physiological Activities
Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which include “methyl 4-methyl-1H-pyrrole-2-carboxylate”, have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . These molecules containing the Py-2-C skeleton have various biological functions .
Biomarker Development
The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton . This indicates the importance of the Py-2-C skeleton in vivo and suggests that molecules containing this skeleton, such as “methyl 4-methyl-1H-pyrrole-2-carboxylate”, could be used in the development of new biomarkers .
Safety and Hazards
“Methyl 4-methyl-1H-pyrrole-2-carboxylate” should be handled with care. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled . It should be used only in well-ventilated areas and personal protective equipment should be worn when handling this compound .
properties
IUPAC Name |
methyl 4-methyl-1H-pyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-6(8-4-5)7(9)10-2/h3-4,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCUQYLZVGVDCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187978 | |
Record name | Methyl 4-methylpyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70187978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
34402-78-3 | |
Record name | Methyl 4-methylpyrrole-2-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034402783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-methylpyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70187978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methylpyrrole-2-carboxylic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.